molecular formula C11H13ClF2N2O B2802402 4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride CAS No. 2415585-22-5

4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride

Katalognummer B2802402
CAS-Nummer: 2415585-22-5
Molekulargewicht: 262.68
InChI-Schlüssel: QGNPFXXHTXAAGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one; hydrochloride, commonly known as JNJ-40411813, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidin-2-one derivatives, which have shown promising results in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of JNJ-40411813 is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and mood. By blocking the NOP receptor, JNJ-40411813 may reduce pain and improve mood.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have potent analgesic effects in preclinical models of pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, JNJ-40411813 has been shown to reduce inflammation in preclinical models of arthritis. These effects are believed to be mediated through the blockade of the NOP receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of JNJ-40411813 is its high potency and selectivity for the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, stress, and mood. However, one limitation of JNJ-40411813 is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of JNJ-40411813. One direction is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to explore its potential use in the treatment of inflammatory diseases such as arthritis. Furthermore, the development of more soluble analogs of JNJ-40411813 may increase its utility in experimental settings. Finally, the role of the NOP receptor in other physiological processes such as addiction and reward should be further investigated.
Conclusion
JNJ-40411813 is a novel compound that has shown promising results in scientific research. Its potent analgesic, anxiolytic, and antidepressant effects make it a potential candidate for the treatment of pain and psychiatric disorders. Furthermore, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases such as arthritis. The development of more soluble analogs of JNJ-40411813 and the investigation of the role of the NOP receptor in other physiological processes may further enhance its therapeutic potential.

Synthesemethoden

JNJ-40411813 can be synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate to produce 3,4-difluoro-1-(ethoxycarbonyl)but-3-en-2-one. The latter compound is then reacted with 2-aminomethylpyrrolidine to form JNJ-40411813. This synthesis method has been optimized to produce high yields of JNJ-40411813 with high purity.

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in preclinical models of pain. In addition, JNJ-40411813 has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Furthermore, JNJ-40411813 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Eigenschaften

IUPAC Name

4-(aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(4-10(9)13)15-6-7(5-14)3-11(15)16;/h1-2,4,7H,3,5-6,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMHPRSPPWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.